Trimethyl phosphate

Catalog No.
S562891
CAS No.
512-56-1
M.F
C3H9O4P
C3H9O4P
(CH3O)3PO
M. Wt
140.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl phosphate

CAS Number

512-56-1

Product Name

Trimethyl phosphate

IUPAC Name

trimethyl phosphate

Molecular Formula

C3H9O4P
C3H9O4P
(CH3O)3PO

Molecular Weight

140.07 g/mol

InChI

InChI=1S/C3H9O4P/c1-5-8(4,6-2)7-3/h1-3H3

InChI Key

WVLBCYQITXONBZ-UHFFFAOYSA-N

SMILES

COP(=O)(OC)OC

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
In water, 5.0X10+5 mg/L at 25 °C
Slightyl soluble in ethanol; soluble in ethyl ether
Soluble in alcohol, ether and organic solvents
Soluble in gasoline
Solubility in water, g/100ml at 25 °C: 50 (good)

Synonyms

NSC 58985; TMP; TMPA; TMPO; Trimethoxyphosphine Oxide; Trimethyl Orthophosphate; Trimethyl Phosphate

Canonical SMILES

COP(=O)(OC)OC

Solvent and Reaction Medium

  • Organic synthesis: TMP acts as a polar aprotic solvent, meaning it lacks a hydrogen atom bonded to an electronegative atom like oxygen or nitrogen. This property makes it a suitable solvent for various organic reactions, including dimethylation and alkylation processes []. For example, TMP is used in the Eschweiler-Clarke reaction for methylation of amines, providing an alternative to situations where formaldehyde might cause unwanted side reactions.

Analytical Chemistry

  • Simulant for nerve agents: Due to its similar chemical structure to certain nerve agents, TMP serves as a safe simulant for these hazardous compounds in research on their detection and decontamination methods. This allows scientists to study nerve agent properties and develop mitigation strategies without handling the actual nerve agents, minimizing safety risks.

Environmental Research

  • Occurrence and fate: Researchers are investigating the presence and potential environmental impact of TMP. Studies have detected TMP in wastewater treatment plants and human urine, highlighting its potential for environmental persistence []. Understanding its fate and potential effects on ecosystems is crucial for developing appropriate environmental management strategies.

Trimethyl phosphate is the trimethyl ester of phosphoric acid, represented by the chemical formula C3H9O4P\text{C}_3\text{H}_{9}\text{O}_4\text{P} or (CH3)3PO4(\text{CH}_3)_3\text{PO}_4. It appears as a colorless, non-volatile liquid with a mild odor. This compound is characterized by its tetrahedral molecular geometry and is classified as a weakly polar solvent, making it useful in various chemical applications . Trimethyl phosphate is primarily utilized as a methylating agent and solvent in organic synthesis, particularly in the preparation of pesticides and pharmaceuticals .

TMP is a hazardous compound and requires proper handling due to the following safety concerns:

  • Toxicity: TMP is harmful if swallowed, inhaled, or absorbed through the skin []. It can cause serious eye damage and is suspected of causing cancer [].
  • Flammability: TMP is flammable and can ignite if exposed to heat or open flames [].
, including:

  • Methylation Reactions: It serves as a mild methylating agent for dimethylation of anilines and heterocyclic compounds. This reaction is particularly advantageous in scenarios where traditional methods may lead to side reactions involving formaldehyde .
  • Decomposition: Upon heating or combustion, trimethyl phosphate can decompose, producing toxic fumes such as phosphorus oxides. It is combustible and poses risks if not handled properly .
  • Reactivity with Hydroxyl Radicals: The kinetics of trimethyl phosphate's reaction with hydroxyl radicals have been studied, revealing insights into its behavior in atmospheric chemistry .

The synthesis of trimethyl phosphate typically involves the reaction of phosphorus oxychloride with methanol in the presence of an amine base. The general reaction can be summarized as follows:

POCl3+3CH3OH+3R3NPO OCH3)3+3R3NH++Cl\text{POCl}_3+3\text{CH}_3\text{OH}+3\text{R}_3\text{N}\rightarrow \text{PO OCH}_3)_3+3\text{R}_3\text{NH}^++\text{Cl}^-

This method allows for the efficient production of trimethyl phosphate while minimizing by-products .

Trimethyl phosphate finds applications across various fields:

  • Chemical Synthesis: As a methylating agent for organic compounds.
  • Solvent: Used in aromatic halogenations and nitrations necessary for pesticide and pharmaceutical production.
  • Flame Retardant: It acts as a flame retardant additive in polymers like polyester.
  • Simulant for Chemical Weapons: Utilized in research as a simulant for nerve agents due to its structural similarities .

Research has explored the interaction of trimethyl phosphate with various chemical species. Notably, studies have focused on its combustion characteristics and inhibition effects on flames. For example, it has been shown to inhibit hydrogen/oxygen flames, highlighting its potential use in fire suppression applications . Additionally, kinetic modeling studies have examined its thermal decomposition mechanisms to enhance safety protocols during handling and storage .

Several compounds share structural or functional similarities with trimethyl phosphate. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Features
Dimethyl PhosphateC2H7O4P\text{C}_2\text{H}_7\text{O}_4\text{P}Less toxic; used in similar applications but less effective as a methylating agent.
Triethyl PhosphateC6H15O4P\text{C}_6\text{H}_{15}\text{O}_4\text{P}Larger alkyl groups; more viscous and less volatile than trimethyl phosphate.
Diethyl PhosphateC4H11O4P\text{C}_4\text{H}_{11}\text{O}_4\text{P}Similar uses but lower reactivity compared to trimethyl phosphate.
Triphenyl PhosphateC18H15O4P\text{C}_{18}\text{H}_{15}\text{O}_4\text{P}Used primarily as a flame retardant; more stable but less reactive than trimethyl phosphate.

Trimethyl phosphate is unique due to its balance between reactivity and low toxicity, making it suitable for diverse applications without the severe hazards associated with some other phosphates.

Physical Description

Trimethyl phosphate appears as a pale straw colored liquid. Inhalation may irritate respiratory tract. Vapor or liquid may irritate skin or eyes. Ingestion may irritate the mucous membranes of the gastrointestinal tract.
Liquid
Clear liquid; [Hawley]
COLOURLESS LIQUID.

Color/Form

Liquid
Colorless liquid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Exact Mass

140.02384576 g/mol

Monoisotopic Mass

140.02384576 g/mol

Boiling Point

387 °F at 760 mmHg (NTP, 1992)
197.2 °C

Flash Point

greater than 300 °F (NTP, 1992)
107 °C
150 °C (302 °F) (Closed cup)

Heavy Atom Count

8

Density

1.2144 at 68 °F (NTP, 1992) - Denser than water; will sink
1.2144 g/cu cm at 20 °C
Relative density (water = 1): 1.2

LogP

-0.65 (LogP)
log Kow = -0.52 and -0.78
-0.52,-0.78

Odor

Pleasant smelling

Decomposition

When heated to decomposition it emits toxic fume of phosphorus oxides.

Melting Point

-51 °F (NTP, 1992)
-46 °C

UNII

Z1E45TMW1Z

GHS Hazard Statements

Aggregated GHS information provided by 238 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 121 of 238 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 117 of 238 companies with hazard statement code(s):;
H302 (82.91%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (84.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (17.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (67.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H340 (68.38%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (18.8%): May cause cancer [Danger Carcinogenicity];
H351 (49.57%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (11.11%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (11.11%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Trimethyl phosphate is a clear colorless to slightly yellow liquid. It has a pleasant sweet odor. It is highly soluble in water. USE: Trimethyl phosphate is used as a gasoline additive to prevent spark plug fouling and engine rumble. It is also used as a flame retardant for paints and polymers. Trimethyl phosphate is a raw material for making insecticides. EXPOSURE: Exposure to trimethyl phosphate can be from inhalation, ingestion or skin contact. If trimethyl phosphate is released to the environment, it will move quickly through soil. It will not volatilize from soil or water surfaces. It is not expected to build up in aquatic organisms. Break down by chemical hydrolysis is slow. It will break down in air. The breakdown of trimethyl phosphate by microbes is expected to not be fast. RISK: Direct contact with trimethyl phosphate can be irritating to the eyes and skin. Adverse effects on sperm cells have been found in male laboratory animals exposed by mouth to high doses of trimethyl phosphate. Adverse effects on nervous tissues, the liver, and the kidneys were found in some animals given trimethyl phosphate by mouth for prolonged periods of time. In these studies, skin tumors were found in some males of one rat type, but not in another rat strain. Also, uterine tumors were found in some female mice. The potential for trimethyl phosphate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

1 mmHg at 78.8 °F ; 5 mmHg at 128.7 °F; 10 mmHg at 154.0 °F (NTP, 1992)
0.85 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.11

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

512-56-1

Absorption Distribution and Excretion

Most organophosphate compounds are ... absorbed from skin, conjunctiva, gastrointestinal tract, & lung. /Organophosphate compounds/

Metabolism Metabolites

Rats treated orally at 100 mg/kg and mice treated ip at 1000 mg/kg with (32)P-labeled trimethyl phosphate excreted primarily dimethyl phosphate in the urine. Only traces of the parent compound were detected, and only in the rats at less than 6 hr after treatment. S-Methyl cysteine and S-methyl cysteine N-acetate were also isolated. Small amounts of S-methyl glutathione were detected, presumably the initial methylation product in this series of metabolites ... . Metabolism of trimethyl phosphate was faster in the mouse than in the rat, but there was no evidence of further conversion to monomethyl phosphate in either species ... .

Wikipedia

Trimethyl_phosphate

Methods of Manufacturing

Prepared by the reaction of phosphorus oxychloride with methanol.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Phosphoric acid, trimethyl ester: ACTIVE
Trimethyl phosphate ... retards the velocity of a methane-oxygen flame with about the same molar efficiency as antimony trichloride.

Analytic Laboratory Methods

Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: trimethyl phosphate; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: 10 ug/L.
A Versamid 900 column was claimed to be superior to other types of columns for gas chromatographic analysis of trimethyl phosphate and related compounds. Acidification of the aqueous medium, extraction with chloroform, and analysis with a thermionic detector gave a sensitivity of 0.1 ng.
EPA Method 1618: Determination of trimethyl phosphate using wide bore capillary column gas chromatography with electron capture detector.
Method: NIOSH 7905, Issue 2; Procedure: gas chromatography, phosphorus flame photometric detection; Analyte: phosphorus; Matrix: air; Detection Limit: 0.005 ug/sample. /Phosphorus/

Clinical Laboratory Methods

An analytical method for the determination of 14 organophosphorus flame retardants (OPFRs), including halogenated OPFRs, non-halogenated OPFRs and triphenyl phosphine oxide (TPPO) in biological samples was developed using gas chromatography-mass spectrometry (GC/MS). Biological samples were extracted using microwave-assisted extraction (MAE) with hexane/acetone (1:1, v/v) as the solvent; then, a two-step clean-up technique, gel permeation chromatography (GPC) combined with solid phase extraction (SPE), was carried out before GC/MS analysis. Experimental results showed that the developed method efficiently removed the lipid compounds and co-extract interferences. Moreover, using the relatively "narrow" column (with an i.d. of 10 mm) significantly decreased the elution volume and, therefore, prevented the loss of the most volatile OPFRs, especially trimethyl phosphate (TMP) and triethyl phosphate (TEP). The method detection limits (MDLs) for OPFRs in the biological samples ranged from 0.006 to 0.021 ng g(-1) lw, and the recoveries were in the range of 70.3-111%, except for TMP (38.9-55.6%), with relative standard deviations (RSDs) of less than 14.1%. The developed method was applied to determine the amount of the target OPFRs in biological samples (i.e., fish and domestic birds) that were collected from the Pearl River Delta (PRD) region in southern China. Of the 14 OPFRs, tri-n-butyl phosphate (TnBP), tris(2-chloroethyl) phosphate (TCEP), tris(chloropropyl) phosphate (TCPP) and tributoxyethyl phosphate (TBEP) were present in all of the biological samples that were analyzed, and dominated by TnBP, TCEP and TBEP. The concentrations of OPFRs in the biological samples that were collected from the PRD region were higher than those reported in other locations.
Although O,O,O-trimethyl phosphate was not specifically included in the research, a gas chromatographic method developed ... for trimethyl phosphorothioates should be applicable for the analysis of the compound in animal tissues. The organophosphate is extracted from the biological sample with ethyl acetate and analyzed on a Carbowax 20M fused-silica capillary column with a specific nitrogen-phosphorus detector. The sensitivity attainable, measured in 0.1 ml aliquots of plasma or in 20 mg wet weight of tissue, should be 5 ng/sample ... .

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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